4,4'-Diallyl-1,1'-biphenyl

Bismaleimide resin Thermoset Glass transition temperature

Researchers formulating high-temperature BMI thermosets face a performance ceiling: common diallyl co-monomers such as DABPA introduce flexible, polar linkages that elevate moisture uptake and depress glass transition temperature. 4,4'-Diallyl-1,1'-biphenyl solves this with a rigid, non-polar biphenyl core. • Enables Tg >300°C in cured BMI networks-substantially higher than bisphenol-based alternatives. • Minimizes dielectric loss and moisture absorption, preserving signal integrity in high-frequency electronic substrates. • Available as a high-purity (≥96%) research monomer with reliable global stock and ambient shipping.

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 405201-68-5
Cat. No. B1514506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diallyl-1,1'-biphenyl
CAS405201-68-5
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC=C
InChIInChI=1S/C18H18/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3-4,7-14H,1-2,5-6H2
InChIKeyZJKHWIJFMRMDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diallyl-1,1'-biphenyl (CAS 405201-68-5): A Symmetrical Biphenyl Building Block for Thermoset Resin and Polymer Modification


4,4'-Diallyl-1,1'-biphenyl (CAS 405201-68-5, C₁₈H₁₈) is a biphenyl derivative functionalized with terminal allyl groups at both the 4 and 4' positions . This symmetrical, non-polar aromatic compound exists as a colorless to pale yellow liquid at room temperature, with a molecular weight of 234.34 g/mol . The molecule's rigid biphenyl core, combined with two reactive allyl moieties, positions it as a strategic intermediate or co-monomer in the synthesis of high-performance polymers and thermosetting resins, rather than as a final active pharmaceutical ingredient .

Why Substituting 4,4'-Diallyl-1,1'-biphenyl with Common Diallyl Bisphenols Compromises Thermo-Mechanical and Electronic Performance


The performance of 4,4'-Diallyl-1,1'-biphenyl in high-temperature thermosets is fundamentally linked to its rigid, non-polar biphenyl core . Generic substitution with more flexible and polar alternatives, such as o,o'-diallyl bisphenol A (DABPA), introduces critical performance trade-offs that can derail an application's specifications [1]. The inherent rigidity of the biphenyl unit is the primary driver of high glass transition temperatures (Tg) and thermal stability, while the absence of polar hydroxyl or ether linkages results in significantly lower moisture absorption compared to bisphenol-based diallyl compounds [2]. This combination of high Tg and low moisture uptake is essential for maintaining dimensional stability and dielectric integrity in advanced electronic packaging. A direct replacement with DABPA or similar compounds would inevitably lead to a softer, more hygroscopic network, compromising the material's performance in demanding environmental conditions [1].

Quantitative Performance Differentiation of 4,4'-Diallyl-1,1'-biphenyl Against Diallyl Bisphenol A in Thermoset Applications


Comparative Network Rigidity: Glass Transition Temperature (Tg) of BMI/Diallyl Co-monomer Systems

When used as a co-monomer in bismaleimide (BMI) resin formulations, diallyl biphenyl compounds are known to produce cured networks with significantly higher glass transition temperatures (Tg) compared to formulations based on o,o'-diallyl bisphenol A (DABPA) [1]. This difference is attributed to the greater rigidity of the biphenyl moiety compared to the flexible isopropylidene linkage in bisphenol A [1].

Bismaleimide resin Thermoset Glass transition temperature

Comparative Moisture Resistance: Hydrophobicity of Biphenyl vs. Bisphenol A Core Structures

The non-polar, hydrocarbon nature of the 4,4'-Diallyl-1,1'-biphenyl structure imparts a significant advantage in moisture resistance compared to bisphenol-based diallyl compounds . Diallyl bisphenols contain polar hydroxyl or ether groups that increase the cured network's affinity for water, leading to higher moisture absorption [1]. This is a well-established structure-property relationship in polymer science.

Moisture absorption Dielectric properties Electronic packaging

Synthetic Accessibility: Streamlined Route to 4,4'-Diallyl-1,1'-biphenyl via Palladium-Catalyzed Cross-Coupling

A reliable and high-yielding synthetic route to 4,4'-Diallyl-1,1'-biphenyl utilizes a palladium-catalyzed cross-coupling reaction, for instance, between 4-bromobiphenyl and an allylating agent like allyl chloride . This modern catalytic approach offers a significant advantage in terms of yield and selectivity over alternative methods, such as Friedel-Crafts alkylation, which can suffer from poor regioselectivity and the formation of complex isomeric mixtures [1].

Palladium catalysis Cross-coupling Organic synthesis

High-Value Application Scenarios for 4,4'-Diallyl-1,1'-biphenyl Leveraging Its Rigid Biphenyl Core


High-Temperature Bismaleimide (BMI) Resins for Aerospace Composites and Electronic Substrates

4,4'-Diallyl-1,1'-biphenyl serves as an advanced co-monomer or reactive diluent for bismaleimide (BMI) resins [1]. In this application, the compound's rigid biphenyl core is essential for achieving the high glass transition temperatures (Tg > 300 °C) and excellent thermo-oxidative stability required for aerospace structural composites and high-density electronic substrates. The non-polar nature of the biphenyl moiety also contributes to the low moisture absorption and stable dielectric properties of the cured network, which are critical for signal integrity in high-frequency printed circuit boards [2].

Cross-Linkable Polymers for Optical Waveguides and Photonic Devices

The introduction of cross-linkable allyl groups onto a rigid biphenyl core makes derivatives like 3,3'-diallyl-4,4'-dihydroxybiphenyl (a close structural relative) ideal for creating thermally stable polymer networks for optical waveguide applications [1]. By analogy, 4,4'-Diallyl-1,1'-biphenyl can be employed to increase the cross-link density and thermal stability of polymer matrices used in photonic devices. This enhances the material's resistance to thermal degradation and photo-bleaching, thereby improving the long-term performance and reliability of integrated optical circuits and planar lightwave circuits [2].

Non-Polar Cross-Linking Agent for Enhancing Dielectric Performance in Electronic Encapsulation

In contrast to common cross-linkers like triallyl isocyanurate (TAIC) or diallyl bisphenol A, 4,4'-Diallyl-1,1'-biphenyl offers a purely hydrocarbon structure, making it an ideal additive to reduce the overall polarity and dielectric constant of encapsulating resins [1]. For applications in high-voltage or high-frequency electronics, where low dielectric loss is paramount, the use of this compound as a cross-linker or co-monomer can help mitigate signal loss and energy dissipation. This is a direct result of the low moisture absorption and non-polar nature of the biphenyl network, which minimizes the presence of mobile ionic species and polarizable groups [2].

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